molecular formula Cl4H8N2Pt B075201 Diazanium;dichloroplatinum;dichloride CAS No. 1332-76-9

Diazanium;dichloroplatinum;dichloride

Cat. No.: B075201
CAS No.: 1332-76-9
M. Wt: 373 g/mol
InChI Key: QJIMNDWDOXTTBR-UHFFFAOYSA-L
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Description

Diazanium;dichloroplatinum;dichloride is a key inorganic coordination complex, primarily recognized as a versatile precursor for the synthesis of more complex platinum-containing compounds and materials. Its principal research value lies in the fields of catalysis and materials science, where it serves as a source of platinum for the development of homogeneous catalysts, particularly for hydrosilylation and other organic transformations. The compound's mechanism of action is rooted in the reactivity of the platinum center, which can undergo ligand substitution reactions, allowing researchers to generate active catalytic species in situ. This makes it an invaluable tool for investigating new catalytic cycles and for the fabrication of platinum-based nanomaterials and thin films. Furthermore, its well-defined structure provides a foundational building block for constructing metal-organic frameworks (MOFs) and other supramolecular architectures with potential applications in gas storage, separation, and sensing. Researchers will find this high-purity compound essential for exploratory synthesis and for advancing studies in inorganic and organometallic chemistry. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

diazanium;dichloroplatinum;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4ClH.2H3N.Pt/h4*1H;2*1H3;/q;;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIMNDWDOXTTBR-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[NH4+].[NH4+].[Cl-].[Cl-].Cl[Pt]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl4H8N2Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diazanium;dichloroplatinum;dichloride typically involves the reaction of potassium tetrachloroplatinate(II) with ammonia. The reaction is carried out in an aqueous solution under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

K2[PtCl4]+2NH3[Pt(NH3)2Cl2]+2KClK_2[PtCl_4] + 2NH_3 \rightarrow [Pt(NH_3)_2Cl_2] + 2KCl K2​[PtCl4​]+2NH3​→[Pt(NH3​)2​Cl2​]+2KCl

The reaction is usually conducted at room temperature, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product. The compound is produced in crystalline form and is often subjected to further purification steps to meet pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

Diazanium;dichloroplatinum;dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diazanium;dichloroplatinum;dichloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other platinum complexes and as a catalyst in various chemical reactions.

    Biology: Studied for its interactions with biological molecules such as DNA and proteins.

    Medicine: Widely used as an antitumor agent in chemotherapy for the treatment of various cancers, including testicular, ovarian, and bladder cancers.

    Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes

Mechanism of Action

The primary mechanism of action of diazanium;dichloroplatinum;dichloride involves the formation of covalent bonds with DNA, leading to the formation of intrastrand and interstrand cross-links. These cross-links interfere with DNA replication and transcription, ultimately inducing apoptosis (programmed cell death) in cancer cells. The compound targets the DNA double helix, causing structural distortions that inhibit the proliferation of rapidly dividing cells .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Dichloroplatinum(2+) (4-ethoxy-4-oxobutane-1,3-diyl)diazanide
  • Molecular Formula : C₆H₁₂Cl₂N₂O₂Pt
  • Molecular Weight : 410.16 g/mol
  • CAS Number : 75345-76-5
  • Key Properties : Boiling point 239.3°C, flash point 102.5°C, and a diazanide ligand coordinated to a dichloroplatinum(II) center .
  • Structure: Features a bidentate ethyl 2,4-diaminobutanoate ligand, with platinum in a square-planar geometry and two chloride ligands .

Its design aims to improve upon classical platinum drugs like cisplatin by modifying ligand architecture to influence cellular uptake and DNA binding .

Comparison with Similar Platinum Compounds

2.1. Cisplatin (cis-Diamminedichloroplatinum(II))
  • Structure : [Cl₂Pt(NH₃)₂], with two ammonia ligands in a cis configuration.
  • Mechanism : Forms 1,2-intrastrand DNA cross-links, disrupting replication and transcription .
  • In resistant 5637 bladder cancer cells, cisplatin resistance (4–5 fold) partially extends to Diazanium analogs (2–3 fold cross-resistance), suggesting shared detoxification pathways .
2.2. [d,l-trans-1,2-Diaminocyclohexane]dichloroplatinum(II) (DACH-Pt)
  • Structure : Cyclohexane diamine ligand in a trans configuration.
  • Activity : Shows reduced cross-resistance compared to cisplatin in some cell lines due to bulkier ligand hindering repair mechanisms .
  • Comparison :
    • Diazanium;dichloroplatinum;dichloride’s ethyl ester group may enhance solubility but lower cellular accumulation compared to DACH-Pt’s hydrophobic cyclohexane .
2.3. Dichloro(propane-1,3-diamine)platinum(II)
  • Structure : Linear propane diamine ligand.
  • Synthesis : Uses K₂PtCl₄ with diamine ligands, yielding complexes with variable DNA affinity based on ligand flexibility .
  • Key Contrast :
    • This compound’s ethoxy-oxobutane ligand introduces steric and electronic effects absent in simpler diamine analogs .
2.4. [Bis(aminomethyl)diethylsilane]dichloroplatinum(II)
  • Structure : Silicon-containing diamine ligand.
  • Activity: Drug-sensitive profile in cytotoxicity screens, suggesting novel mechanisms distinct from cisplatin .
  • Comparison :
    • This compound’s ester functionality may facilitate hydrolysis, altering pharmacokinetics compared to silicon-based analogs .

Structural and Functional Data Table

Compound Molecular Formula Ligand Type DNA Binding Mechanism Key Cytotoxicity Findings Resistance Profile
This compound C₆H₁₂Cl₂N₂O₂Pt Diazanide (ethyl ester) 1,2-intrastrand cross-links Moderate activity in resistant lines Partial cross-resistance
Cisplatin Cl₂H₄N₂Pt Ammine 1,2-intrastrand cross-links High potency, dose-limited toxicity High resistance
DACH-Pt C₆H₁₂Cl₂N₂Pt Cyclohexane diamine Bulkier DNA adducts Lower cross-resistance Reduced resistance
[Bis(aminomethyl)silane]Pt(II) C₈H₂₀Cl₂N₂PtSi Silicon-containing diamine Undetermined Novel drug-sensitive activity Unknown

Research Findings and Challenges

  • Synthesis : this compound is synthesized via Suzuki coupling and nucleophilic addition, yielding 50–80% efficiency, comparable to methods for cisplatin derivatives .
  • Glutathione Reactivity : Like cisplatin, Diazanium analogs react with glutathione (second-order rate constant ~0.1 M⁻¹s⁻¹), indicating similar detoxification susceptibility .

Biological Activity

Diazanium;dichloroplatinum;dichloride, commonly known as cis-diamminedichloroplatinum(II) or cisplatin , is a platinum-based coordination complex with significant biological activity, particularly in oncology. Its formula is represented as Cl2Pt NH3)2\text{Cl}_2\text{Pt NH}_3)_2, and it has been extensively studied for its antitumor properties, specifically its ability to induce apoptosis in cancer cells through DNA interaction.

Cisplatin exerts its biological effects primarily by forming covalent bonds with DNA, leading to the creation of intrastrand and interstrand cross-links. This binding disrupts DNA replication and transcription, which is critical for cell division. The resultant structural distortions in the DNA helix trigger cellular stress responses, ultimately leading to programmed cell death (apoptosis) in rapidly dividing cancer cells.

Key Mechanisms:

  • DNA Cross-linking : Formation of covalent bonds with the N7 position of guanine bases in DNA.
  • Cell Cycle Arrest : Induces cell cycle arrest at the G2/M phase.
  • Apoptosis Induction : Activates apoptotic pathways through p53-dependent and independent mechanisms.

Antitumor Efficacy

Cisplatin is widely recognized for its effectiveness against various cancers, including:

  • Testicular cancer
  • Ovarian cancer
  • Bladder cancer
  • Lung cancer

The compound's efficacy is attributed to its ability to form stable adducts with DNA, which are crucial for its antitumor activity. Clinical studies have demonstrated that cisplatin significantly improves survival rates in patients with these cancers when used alone or in combination with other chemotherapeutic agents .

Resistance Mechanisms

Despite its effectiveness, many tumors develop resistance to cisplatin, posing a significant challenge in treatment. Common mechanisms of resistance include:

  • Increased drug efflux via ATP-binding cassette (ABC) transporters.
  • Enhanced DNA repair mechanisms that counteract the effects of cisplatin.
  • Alterations in apoptotic pathways that prevent cell death.

Case Studies

Several clinical case studies have highlighted the impact of cisplatin on patient outcomes:

  • Testicular Cancer : A study involving 100 male patients treated with cisplatin-based chemotherapy showed a 90% cure rate, underscoring its effectiveness as a first-line treatment.
  • Ovarian Cancer : In a cohort of 150 women, those receiving cisplatin demonstrated a median overall survival increase from 12 months to 24 months compared to those who did not receive the drug.

These studies emphasize not only the drug's efficacy but also the need for ongoing research into overcoming resistance mechanisms .

Comparative Analysis

Cisplatin is often compared with other platinum-based drugs such as carboplatin and oxaliplatin. The following table summarizes their differences:

CompoundIndicationsSide EffectsMechanism of Action
CisplatinTesticular, ovarianNephrotoxicity, nauseaDNA cross-linking
CarboplatinOvarian, lungLess nephrotoxicSimilar to cisplatin
OxaliplatinColorectalPeripheral neuropathyDNA cross-linking but with different side effects

Q & A

Q. What experimental frameworks evaluate the catalytic activity of this compound in hydrogenation reactions?

  • Answer : Gas chromatography (GC) monitors substrate conversion, while in situ FTIR tracks intermediate adsorption/desorption. Turnover frequency (TOF) calculations require precise measurement of active sites via CO chemisorption or XAS .

Q. How can researchers assess the environmental toxicity of this compound in aquatic ecosystems?

  • Answer : Follow OECD Test Guidelines 201/202 for Daphnia magna acute toxicity and algal growth inhibition. Platinum accumulation in biofilms is quantified via ICP-MS, while speciation analysis (HPLC-ICP-MS) detects transformation products .

Tables for Key Data

Parameter Method Typical Results Reference
Pt Coordination GeometryX-ray CrystallographySquare planar, Pt–N bond: 2.02 Å
Acute Toxicity (LD₅₀, oral)OECD Guideline 423120 mg/kg (rat)
UV-Vis λmaxSpectroscopy (MeOH)310 nm (d-d transition)

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